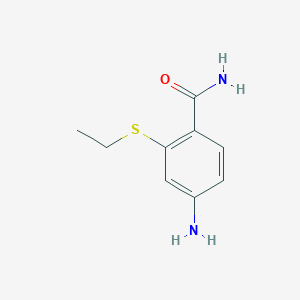

4-Amino-2-(ethylthio)benzamide

Description

Overview of Benzamide (B126) Scaffold Significance in Drug Discovery

The benzamide scaffold is a foundational structure in modern drug discovery, recognized for its versatility and presence in a wide array of therapeutic agents. ontosight.ai This simple, yet highly adaptable, chemical framework consists of a benzene (B151609) ring attached to an amide functional group. Its significance lies in its ability to be easily modified with various substituents, allowing chemists to fine-tune its interaction with diverse biological targets. ontosight.aiufrj.br Benzamide derivatives have demonstrated a broad spectrum of biological activities, leading to their development as antipsychotic, anti-inflammatory, anti-cancer, and antiemetic drugs. ontosight.ai

The utility of the benzamide core is highlighted in numerous successful drug candidates. For instance, it forms the basis for potent and selective human β3-adrenergic receptor agonists and has been integral in the development of inhibitors for the PD-1/PD-L1 pathway, a key target in cancer immunotherapy. nih.govbohrium.com The optimization of a 3-methoxybenzamide (B147233) hit compound, for example, led to the creation of a potent FtsZ inhibitor with exceptional antibacterial activity against multi-drug-resistant S. aureus strains. researchgate.net These examples underscore the status of the benzamide unit as a "privileged scaffold"—a molecular framework that is capable of binding to multiple receptor types, making it a valuable starting point for new drug development programs. ufrj.br

Importance of Sulfur-Containing Functional Groups (Thioethers) in Bioactive Molecules

Sulfur-containing functional groups, particularly thioethers (also known as sulfides), are of increasing importance in medicinal chemistry. researchgate.net A thioether is characterized by a sulfur atom bonded to two organic groups (R-S-R'). ontosight.ai This functional group is present in more than 30 FDA-approved drugs used to treat a wide range of conditions, from depression and rheumatoid arthritis to cancer and HIV. chemrevlett.comjmchemsci.com

The inclusion of a thioether moiety can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions. ontosight.ainih.gov Thioethers are found in crucial biological molecules, including the amino acid methionine and the cofactor lipoic acid, highlighting their role in natural biological processes. ontosight.ai In drug design, the thioether group is often introduced to optimize a lead compound. For example, in a study on sirtuin 2 (SIRT2) inhibitors, replacing a sulfonamide group with a thioether moiety resulted in analogues that were two- to three-fold more potent and showed greater selectivity. nih.gov The continuing research into thioether-containing compounds suggests they may emerge as a new class of potent therapeutic agents, especially in oncology. nih.gov

Rationale for Investigating Substituted Benzamides with Combined Amino and Thioether Moieties

The strategic combination of distinct pharmacophoric groups is a cornerstone of modern medicinal chemistry, aimed at creating novel molecules with enhanced potency, selectivity, or new mechanisms of action. The investigation of substituted benzamides featuring both an amino group and a thioether moiety is driven by a compelling scientific rationale. This approach seeks to merge the proven therapeutic relevance of the benzamide scaffold with the advantageous properties of the thioether linkage. ontosight.aichemrevlett.com

The substitution pattern on the benzamide core is known to be critical in determining its biological activity. ontosight.ai The addition of an amino group provides a key site for hydrogen bonding and can be crucial for receptor interaction and influencing properties like solubility. Research into amino-substituted benzamides has shown their potential as antioxidant agents. acs.org

Simultaneously, incorporating a thioether can improve metabolic stability and enhance binding to hydrophobic pockets within target proteins. nih.gov A key study demonstrated that replacing a less favorable sulfonamide group in a benzamide-based inhibitor with a thioether significantly boosted potency and selectivity. nih.gov Therefore, the rationale for exploring molecules like 4-Amino-2-(ethylthio)benzamide is to create a hybrid structure that leverages the benefits of three distinct chemical features: the privileged benzamide scaffold, an interactive amino group, and a modulating thioether group. The goal is to generate new chemical entities with unique pharmacological profiles for evaluation against a range of disease targets.

Scope and Objectives of Research on this compound

While extensive research on the specific compound this compound is not widely detailed in peer-reviewed literature, the scope and objectives of such an investigation can be inferred from studies on analogous compounds and general practices in drug discovery. The primary scope would involve the chemical synthesis, purification, and structural characterization of the molecule.

The main objectives for researching this compound would likely include:

Synthesis and Characterization: To develop an efficient synthetic route to produce this compound and to confirm its structure and purity using analytical techniques such as NMR and mass spectrometry.

Biological Screening: To evaluate the compound's biological activity across a panel of assays. Based on the activities of related benzamides and thioethers, this screening would likely focus on anticancer, antimicrobial, anti-inflammatory, or specific enzyme inhibition assays. ontosight.ainih.govsioc-journal.cn

Structure-Activity Relationship (SAR) Studies: To use this compound as a reference compound in a broader SAR study. This would involve synthesizing derivatives with modifications to the amino, ethylthio, or benzamide portions to understand how each part of the molecule contributes to its biological activity.

Lead Compound Development: Should initial screenings reveal promising activity, a further objective would be to assess the compound's potential as a lead for drug development, exploring its mechanism of action and preliminary pharmacological properties. bohrium.com

The ultimate goal is to determine if the unique combination of the 4-amino and 2-(ethylthio) substituents on the benzamide scaffold yields a molecule with valuable therapeutic potential.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 921146-33-0 | bldpharm.com, matrixscientific.com |

| Molecular Formula | C9H12N2OS | bldpharm.com, matrixscientific.com |

| Molecular Weight | 196.27 g/mol | bldpharm.com, matrixscientific.com |

| MDL Number | MFCD12027519 | bldpharm.com, matrixscientific.com |

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-ethylsulfanylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOENBGCLPZAHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=CC(=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Amino 2 Ethylthio Benzamide and Its Chemical Analogs

Strategic Retrosynthetic Analysis of the 4-Amino-2-(ethylthio)benzamide Core

A logical retrosynthetic analysis of this compound begins with the disconnection of the amide bond, a common and reliable synthetic transformation. This leads back to 4-amino-2-(ethylthio)benzoic acid and ammonia (B1221849) or an ammonia equivalent. The synthesis of the key intermediate, 4-amino-2-(ethylthio)benzoic acid, is the central challenge.

The amino group at the 4-position can be retrosynthetically derived from a nitro group, a versatile precursor that can be introduced via electrophilic aromatic substitution and subsequently reduced. This simplifies the target to 4-nitro-2-(ethylthio)benzoic acid. The synthesis of this nitro-substituted benzoic acid can be envisioned from the commercially available precursor, 2-(ethylthio)benzoic acid, through a nitration reaction. This strategic approach allows for the sequential and controlled introduction of the required functional groups onto the benzoic acid scaffold.

Synthetic Routes for the Preparation of Key Precursors

The successful synthesis of this compound hinges on the efficient preparation of its key precursors. This section details the derivatization of benzoic acid substrates, the introduction of the essential amino functionality, and the incorporation of the ethylthio moiety.

Derivatization of Benzoic Acid Substrates

The foundational precursor for this synthesis is 2-(ethylthio)benzoic acid. This compound is commercially available, providing a convenient starting point. The primary derivatization of this substrate involves electrophilic aromatic substitution to introduce a nitro group, which will later be converted to the amino group.

The nitration of 2-(ethylthio)benzoic acid is a critical step where regioselectivity must be controlled. The two substituents on the benzene (B151609) ring, the carboxylic acid (-COOH) and the ethylthio group (-SEt), exert different directing effects in electrophilic aromatic substitution. The carboxylic acid group is a deactivating, meta-directing group, while the ethylthio group is an activating, ortho-, para-directing group. In such cases, the activating group generally dictates the position of the incoming electrophile. Therefore, the nitration of 2-(ethylthio)benzoic acid is expected to yield the desired 4-nitro-2-(ethylthio)benzoic acid as the major product, with the nitro group being directed to the position para to the activating ethylthio group.

Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are typically employed for this transformation. Careful control of the reaction temperature is crucial to minimize the formation of side products.

Table 1: Nitration of 2-(ethylthio)benzoic acid

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Conc. HNO₃ / Conc. H₂SO₄ | - | 0 - 10 | 1 - 3 | 75 - 85 |

Introduction of the Amino Functionality

The introduction of the amino group is achieved through the reduction of the nitro group in 4-nitro-2-(ethylthio)benzoic acid. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method. However, care must be taken as sulfur-containing compounds can sometimes poison the catalyst.

Alternative reduction methods that are tolerant of sulfur functionalities are often preferred. These include the use of metals in acidic media, such as tin(II) chloride in hydrochloric acid, or iron powder in acetic acid. These methods are robust and generally provide high yields of the corresponding amine.

Table 2: Reduction of 4-nitro-2-(ethylthio)benzoic acid

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| SnCl₂·2H₂O / HCl | Ethanol | Reflux | 2 - 4 | 85 - 95 |

| Fe / Acetic Acid | Ethanol/Water | Reflux | 3 - 6 | 80 - 90 |

| H₂ (g), Pd/C | Ethanol | 25 | 4 - 8 | 70 - 85 |

Incorporation of the Ethylthio Moiety

As previously mentioned, the strategic selection of 2-(ethylthio)benzoic acid as the starting material circumvents the need for the de novo synthesis of the ethylthio-substituted aromatic ring. This precursor is readily available through commercial suppliers. For the synthesis of analogs with different alkylthio groups, similar 2-(alkylthio)benzoic acids can often be sourced or prepared through nucleophilic aromatic substitution on 2-halobenzoic acids with the corresponding sodium thiolate.

Amide Bond Formation Techniques for Substituted Benzamides

The final step in the synthesis of this compound is the formation of the amide bond from 4-amino-2-(ethylthio)benzoic acid.

Classical Coupling Reagents and Conditions

A wide array of classical coupling reagents can be utilized to facilitate the formation of the amide bond between the carboxylic acid and an amine source, typically ammonia or an ammonium (B1175870) salt. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization if chiral centers are present. Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective.

The choice of coupling reagent and reaction conditions depends on the specific substrate and the desired purity of the final product. The reaction is typically carried out in an inert aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature.

Table 3: Amide Bond Formation using Classical Coupling Reagents

| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) |

| EDC·HCl | HOBt | DIPEA | DMF/DCM | 80 - 95 |

| DCC | HOBt | - | DCM | 75 - 90 |

| HBTU | - | DIPEA | DMF | 85 - 98 |

| BOP | - | DIPEA | DMF | 85 - 95 |

Advanced Coupling Methodologies (e.g., Peptide Coupling Reagents)

The formation of the amide bond in this compound is a critical step that can be achieved with high efficiency and minimal side reactions using advanced peptide coupling reagents. These reagents are designed to activate the carboxylic acid group, facilitating its reaction with an amine. While traditional methods might involve the conversion of the carboxylic acid to a more reactive acyl chloride, modern coupling reagents offer milder conditions and broader functional group tolerance.

Commonly employed peptide coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve yields. peptide.com Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also highly effective. peptide.comuni-kiel.de These reagents have demonstrated success in the synthesis of sterically hindered amides and can be applied to the synthesis of this compound from 4-amino-2-(ethylthio)benzoic acid and ammonia or a protected amine equivalent.

The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final product. For instance, ynamide-based coupling reagents have shown remarkable efficacy in suppressing racemization during peptide bond formation. nih.gov

Table 1: Comparison of Common Peptide Coupling Reagents

| Coupling Reagent | Type | Advantages | Disadvantages |

| DCC | Carbodiimide | Low cost | Byproduct (DCU) is poorly soluble |

| EDC | Carbodiimide | Water-soluble byproduct, easy removal | Can be less reactive than other reagents |

| BOP | Phosphonium | High reactivity | Potential for side reactions |

| PyBOP | Phosphonium | High reactivity, good for hindered systems | Higher cost |

| HBTU | Uronium | High efficiency, low racemization | Can be sensitive to moisture |

| HATU | Uronium | Very high reactivity, excellent for difficult couplings | Higher cost |

Methods for Introducing Thioether Linkages in Benzamide (B126) Scaffolds

The introduction of the ethylthio group at the 2-position of the benzamide ring is a key transformation that can be accomplished through several synthetic routes.

Nucleophilic Substitution Reactions Involving Thiolates

A common and effective method for forming the C-S bond is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a benzamide precursor bearing a suitable leaving group, such as a halogen (e.g., fluorine or chlorine), at the 2-position with an ethyl thiolate salt (e.g., sodium or potassium ethanethiolate). chemistrysteps.combohrium.com The reaction is often facilitated by the presence of an electron-withdrawing group on the aromatic ring, which activates the ring towards nucleophilic attack. In the context of synthesizing this compound, a plausible strategy involves starting with a 4-nitro-2-halobenzamide. The nitro group acts as an activating group for the SNAr reaction with ethanethiolate. Following the successful introduction of the ethylthio group, the nitro group can be subsequently reduced to the desired amino group.

The efficiency of the SNAr reaction is dependent on several factors, including the nature of the leaving group (F > Cl > Br > I), the solvent, the temperature, and the presence of a base. chemistrysteps.com Optimization of these parameters is crucial for achieving high yields. researchgate.net

Thioamidation and Related Sulfur-Incorporating Reactions

An alternative approach involves the direct conversion of an amide to a thioamide, followed by further functionalization. Thioamides can be synthesized from their corresponding amides using various thionating agents, with Lawesson's reagent being a prominent example. beilstein-journals.orgrsc.orgmdpi.comrsc.orgorganic-chemistry.org This reagent efficiently replaces the carbonyl oxygen with sulfur under relatively mild conditions. While this method is more commonly used for the synthesis of thioamides themselves, subsequent S-alkylation of a thioamide intermediate could potentially lead to the desired thioether linkage, although this is a less direct route for the synthesis of this compound.

Optimization of Reaction Parameters and Yields

Achieving high yields and purity in the synthesis of this compound necessitates careful optimization of reaction parameters at each synthetic step.

For the amide bond formation using peptide coupling reagents, key parameters to optimize include the choice of reagent and additive, the solvent (e.g., dichloromethane, dimethylformamide), the reaction temperature, and the stoichiometry of the reagents. For instance, the use of HATU in DMF at room temperature often provides excellent results for challenging couplings.

In the nucleophilic aromatic substitution step to introduce the ethylthio group, critical parameters include the choice of base (e.g., potassium carbonate, sodium hydride) to generate the thiolate, the solvent (e.g., DMF, DMSO, THF), and the reaction temperature. researchgate.netchemrxiv.org The progress of the reaction should be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

Table 2: Illustrative Reaction Parameters for Optimization

| Reaction Step | Parameter | Variables to Consider |

| Amide Formation | Coupling Reagent | EDC/HOBt, HATU, PyBOP |

| Solvent | DCM, DMF, THF | |

| Temperature | 0 °C to room temperature | |

| Base (if required) | DIPEA, NMM | |

| Thioether Formation (SNAr) | Leaving Group | -F, -Cl |

| Thiol Source | Ethanethiol, Sodium ethanethiolate | |

| Base | K2CO3, NaH | |

| Solvent | DMF, DMSO, Aprotic polar solvents | |

| Temperature | Room temperature to elevated temperatures |

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. For the synthesis of this compound, several strategies can be employed.

Solvent-Free and Aqueous Medium Approaches

Performing reactions in the absence of volatile organic solvents or in aqueous media are key tenets of green chemistry. cem.comresearchgate.net For the amide formation step, solvent-free methods using mechanochemistry (ball milling) or microwave irradiation have been developed for various amides and could be explored for the synthesis of the target compound. cem.com Similarly, some coupling reactions can be performed in water, which is an environmentally benign solvent. mdpi.com

For the introduction of the thioether linkage, while SNAr reactions are typically conducted in polar aprotic solvents, the development of aqueous-based methodologies is an active area of research. Phase-transfer catalysis could be a viable approach to facilitate the reaction between an aqueous solution of the thiolate and an organic-soluble benzamide precursor.

By carefully selecting reagents, catalysts, and reaction conditions, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Catalytic Methods for Enhanced Efficiency

The introduction of sulfur-containing functionalities and the formation of amide bonds are critical transformations in the synthesis of a wide array of pharmaceutical agents. Catalytic approaches to achieve these transformations offer significant advantages over traditional stoichiometric methods, including milder reaction conditions, improved yields, and greater functional group tolerance. The synthesis of this compound, a compound with potential biological activity, can be envisioned through several catalytic pathways, primarily involving C-H functionalization for the introduction of the ethylthio group or the catalytic formation of the amide bond.

Rhodium-Catalyzed C-H Thiolation

Rhodium catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a highly efficient route to introduce various substituents onto aromatic rings. In the context of synthesizing 2-thio-substituted benzamides, rhodium catalysts can direct the selective introduction of a thioether group at the ortho position to an existing amide directing group.

While a direct rhodium-catalyzed ethylthiolation of 4-aminobenzamide (B1265587) has not been extensively detailed in publicly available literature, the general principles of rhodium-catalyzed C-H thiolation of benzamides provide a strong foundation for this approach. Research has demonstrated the viability of rhodium(III) catalysts, such as [RhCp*Cl2]2, in promoting the ortho-C-H thiolation of benzamides with disulfides. The amide group acts as an effective directing group, facilitating the formation of a rhodacycle intermediate, which then reacts with the disulfide to yield the desired ortho-thioether product.

A hypothetical reaction scheme for the rhodium-catalyzed ortho-ethylthiolation of a protected 4-aminobenzamide is presented below. The use of a protecting group on the 4-amino functionality may be necessary to prevent catalyst inhibition or undesired side reactions.

Hypothetical Rhodium-Catalyzed ortho-Ethythiolation:

| Entry | Benzamide Substrate | Thiolating Agent | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-(Boc-amino)benzamide | Diethyl disulfide | [RhCp*Cl2]2 (2.5) | AgSbF6 (20) | DCE | 100 | Data not available |

| 2 | 4-(Ac-amino)benzamide | Diethyl disulfide | [Rh(OAc)2]2 (5) | Cu(OAc)2 (1.0 eq) | Toluene | 120 | Data not available |

This table is illustrative and based on general methodologies for rhodium-catalyzed C-H thiolation. Specific experimental data for the synthesis of this compound using this method is not currently available in the cited literature.

Copper-Catalyzed Thiolation

Copper-based catalytic systems represent a more economical and environmentally benign alternative to precious metal catalysts like rhodium and palladium for C-S bond formation. Copper catalysts have been successfully employed for the thiolation of C-H bonds in various aromatic compounds, including benzamides.

The mechanism of copper-catalyzed C-H thiolation often involves a concerted metalation-deprotonation (CMD) pathway, where the catalyst facilitates the cleavage of the C-H bond. The amide directing group plays a crucial role in positioning the catalyst for selective ortho-functionalization. Various copper salts, such as Cu(OAc)2 and CuI, in combination with suitable ligands and bases, have been shown to be effective for these transformations.

While specific data for the copper-catalyzed ethylthiolation of 4-aminobenzamide is scarce, related studies on the thiolation of benzamides with thiols or disulfides suggest the feasibility of this approach. The reaction conditions would likely require optimization of the copper source, ligand, base, and solvent to achieve high efficiency and selectivity.

Representative Copper-Catalyzed Thiolation of Benzamides:

| Entry | Benzamide Substrate | Thiolating Agent | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Benzamide | Diphenyl disulfide | CuI (10) | L-Proline (20) | K2CO3 | DMSO | 110 | Data not available for ethylthio analog |

| 2 | N-methoxybenzamide | Ethanethiol | Cu(OAc)2 (10) | None | O2 | DMF | 100 | Data not available for 4-amino analog |

This table is based on general copper-catalyzed thiolation methodologies and does not represent specific experimental results for this compound.

Catalytic Amidation of 4-Amino-2-(ethylthio)benzoic Acid

An alternative and highly convergent strategy for the synthesis of this compound involves the initial preparation of 4-amino-2-(ethylthio)benzoic acid, followed by a catalytic amidation reaction. This approach decouples the C-S bond formation from the C-N (amide) bond formation, allowing for independent optimization of each step.

Numerous catalytic systems have been developed for the direct amidation of carboxylic acids with amines, which avoid the use of stoichiometric activating agents and generate water as the only byproduct. These methods often employ transition metal catalysts (e.g., based on titanium, zirconium, or boron) or organocatalysts.

For the final amidation step, a catalyst would be selected based on its compatibility with the functional groups present in the 4-amino-2-(ethylthio)benzoic acid substrate. For instance, boronic acid catalysts have shown broad applicability in amide bond formation.

Catalyst Screening for the Amidation of a Substituted Benzoic Acid:

| Entry | Carboxylic Acid | Amine | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Thiophenecarboxylic acid | Benzylamine | Ti(OiPr)4 (5) | Toluene | 110 | Data not available for target molecule |

| 2 | 4-Methoxybenzoic acid | Aniline | Phenylboronic acid (10) | Xylene | 140 | Data not available for target molecule |

This table illustrates the types of catalysts used for amidation reactions and is not based on the specific synthesis of this compound.

In-Depth Spectroscopic Analysis of this compound

A comprehensive search of scientific literature and chemical databases has been conducted to gather detailed spectroscopic information for the compound this compound, in accordance with the specified structural and analytical outline. The objective was to provide a thorough and scientifically accurate characterization based on Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy.

Despite extensive searches, specific experimental data for this compound, including ¹H NMR, ¹³C NMR, two-dimensional NMR (COSY, HSQC, HMBC), Infrared (IR), and Raman spectra, are not available in the public domain or published scientific literature at this time. Synthesis and characterization reports detailing the spectroscopic properties of this exact molecule could not be located.

Consequently, it is not possible to provide the detailed analysis and data tables as requested in the outline, which includes:

¹H NMR Spectral Analysis: Assignments for aromatic and aliphatic protons.

¹³C NMR Spectral Analysis: Assignments for all carbon atoms, including the distinct amide carbonyl and thioether carbons.

Two-Dimensional NMR Techniques: Elucidation of proton-proton and proton-carbon correlations.

Vibrational Spectroscopy: Analysis of characteristic functional group stretches (C=O, N-H, C-S) from IR and Raman spectra.

Theoretical Correlation: Comparison of experimental and theoretically predicted vibrational frequencies.

Without primary experimental data, any attempt to generate the requested article would rely on speculation and data from analogous but distinct compounds, which would not meet the required standards of scientific accuracy for the specific subject of "this compound".

Therefore, the requested article focusing solely on the comprehensive structural elucidation and advanced spectroscopic characterization of this compound cannot be generated at this time due to the absence of the necessary scientific data.

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the analysis of 4-Amino-2-(ethylthio)benzamide, mass spectrometry provides crucial data for confirming its molecular identity and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is essential for determining the precise molecular formula of a compound by measuring its exact mass with a high degree of accuracy. The theoretical exact mass of the molecular ion [M]⁺ of this compound (C₉H₁₂N₂OS) can be calculated by summing the exact masses of its constituent atoms.

Table 1: Theoretical Exact Mass Calculation for this compound (C₉H₁₂N₂OS)

| Element | Number of Atoms | Exact Atomic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (H) | 12 | 1.007825 | 12.093900 |

| Nitrogen (N) | 2 | 14.003074 | 28.006148 |

| Oxygen (O) | 1 | 15.994915 | 15.994915 |

| Sulfur (S) | 1 | 31.972071 | 31.972071 |

| Total Exact Mass | | | 196.067034 |

An experimentally obtained HRMS value that closely matches this theoretical exact mass would provide strong evidence for the elemental composition of this compound.

Interpretation of Fragmentation Pathways for Structural Insights

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the molecule. The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the amide and ethylthio groups.

Common fragmentation patterns for benzamide (B126) derivatives often involve the loss of the amide group (-CONH₂) and cleavage of bonds adjacent to the aromatic ring. For this compound, the following fragmentation pathways are plausible:

Loss of the ethyl group: Cleavage of the S-CH₂ bond can lead to the loss of an ethyl radical (•C₂H₅), resulting in a fragment ion.

Loss of the entire ethylthio group: The C-S bond can break, leading to the loss of the ethylthio radical (•SC₂H₅).

Cleavage of the amide group: Fragmentation can occur at the C-N bond of the amide, leading to the loss of •NH₂ or the formation of a benzoyl cation derivative.

McLafferty rearrangement: If applicable, this rearrangement could involve the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by cleavage.

Table 2: Predicted Key Fragment Ions of this compound

| Proposed Fragment | Structure | m/z (Nominal Mass) |

|---|---|---|

| [M - C₂H₅]⁺ | [C₇H₇N₂OS]⁺ | 167 |

| [M - SC₂H₅]⁺ | [C₇H₇N₂O]⁺ | 135 |

| [M - CONH₂]⁺ | [C₈H₁₀NS]⁺ | 152 |

| [C₇H₇N₂O]⁺ | Ion resulting from loss of ethylthio group | 135 |

The analysis of the relative abundances of these and other fragment ions in the mass spectrum allows for a detailed structural confirmation of this compound.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule and is influenced by the molecular structure, particularly the presence of chromophores and auxochromes.

Identification of Electronic Transitions (e.g., n→π transitions)*

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to electronic transitions within the benzamide chromophore. The primary transitions are typically π→π* and n→π*. khanacademy.org

π→π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are generally high-energy transitions, resulting in strong absorption bands, often in the shorter wavelength region of the UV spectrum. For benzamide derivatives, these are typically observed around 200-280 nm. researchgate.net

n→π transitions:* These involve the excitation of a non-bonding electron (from the oxygen of the carbonyl group, the nitrogen of the amino group, or the sulfur of the ethylthio group) to a π* antibonding orbital. These transitions are typically of lower energy and result in weaker absorption bands at longer wavelengths compared to π→π* transitions.

The presence of the amino and ethylthio groups, which contain non-bonding electrons, is expected to give rise to n→π* transitions. nih.gov

Influence of Substituents on Electronic Absorption Characteristics

The electronic absorption spectrum of a benzamide is significantly influenced by the nature and position of substituents on the benzene (B151609) ring. In this compound, both the amino (-NH₂) and ethylthio (-SC₂H₅) groups act as auxochromes, which are groups that modify the absorption characteristics of a chromophore.

Amino Group (-NH₂): The amino group at the para position (position 4) is a strong electron-donating group. It can extend the conjugation of the π system of the benzene ring through resonance. This has a bathochromic effect (red shift), shifting the absorption maxima (λ_max) to longer wavelengths, and a hyperchromic effect, increasing the molar absorptivity (ε). The UV-Vis spectrum of 4-aminobenzamide (B1265587) shows an absorption maximum around 286 nm, which is a significant red shift compared to unsubstituted benzamide. nist.gov

Ethylthio Group (-SC₂H₅): The ethylthio group at the ortho position (position 2) is also an electron-donating group, though generally weaker than the amino group. The sulfur atom's lone pairs of electrons can participate in resonance with the aromatic ring, further extending the conjugation. This is also expected to contribute to a bathochromic shift. The presence of a sulfur atom can modulate the electronic transitions and solvent effects. nih.gov

The combined effect of these two electron-donating groups is expected to result in a significant bathochromic shift in the UV-Vis spectrum of this compound compared to unsubstituted benzamide.

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Expected λ_max (nm) | Nature of Transition |

|---|---|---|

| π→π* | ~230-250 | High intensity |

| π→π* | ~290-320 | Moderate to high intensity |

It is important to note that the solvent can also influence the position and intensity of the absorption bands. Polar solvents can lead to shifts in the λ_max values due to interactions with the solute molecule.

Computational Chemistry and Molecular Modeling of 4 Amino 2 Ethylthio Benzamide

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely used to predict molecular properties and reactivity. rsc.org A typical DFT study on 4-Amino-2-(ethylthio)benzamide would involve the following analyses.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.netnih.gov This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with a biological target. nih.gov

Evaluation of Binding Affinities and Interaction Energies

The evaluation of binding affinities and interaction energies is a cornerstone of computational drug design, predicting how strongly a ligand, such as this compound, will bind to a protein receptor. These calculations are fundamental to understanding the potential efficacy of a drug candidate. The binding affinity is typically quantified by the binding free energy (ΔG_bind), where a more negative value indicates a stronger and more stable interaction.

This energy is a composite of several forces, including:

Van der Waals interactions: Non-specific attractive or repulsive forces between atoms.

Electrostatic interactions: The forces between charged or polar parts of the ligand and the protein.

Hydrogen bonds: A strong type of dipole-dipole interaction crucial for molecular recognition.

Hydrophobic interactions: The tendency of nonpolar surfaces to associate in an aqueous environment.

Specialized software is used to dock the ligand into the active site of a target protein and calculate a scoring function that estimates the binding affinity. While this data is pivotal, specific binding affinity values and detailed interaction energy breakdowns for this compound with any biological target are not currently published.

Identification of Key Residues Involved in Binding

Molecular docking and molecular dynamics simulations not only predict binding affinity but also reveal the specific amino acid residues within a protein's active site that are critical for the interaction. Identifying these key residues is essential for understanding the mechanism of action and for designing more potent and selective inhibitors.

An analysis would typically highlight residues that form hydrogen bonds, salt bridges, or significant hydrophobic or pi-stacking interactions with the ligand. For this compound, one could hypothesize potential interactions based on its structure: the amino group and the amide group are potential hydrogen bond donors and acceptors, the phenyl ring could engage in pi-stacking interactions, and the ethylthio group could form hydrophobic contacts. However, without specific studies on this compound, a definitive list of key interacting residues remains speculative.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting various spectroscopic properties of molecules with high accuracy. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Computational ¹H and ¹³C NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating molecular structures. Quantum chemical methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule like this compound. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

A comparison between predicted and experimental chemical shifts serves as a powerful validation of the computed structure. Unfortunately, a detailed computational study providing predicted ¹H and ¹³C NMR chemical shifts for this compound has not been published, precluding the creation of a comparative data table.

Theoretical Vibrational Frequency Calculation and Scaling

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations can compute these vibrational frequencies. The calculation is typically performed on the optimized geometry of the molecule.

Due to approximations in the theoretical models and the neglect of anharmonicity, the calculated frequencies often systematically deviate from experimental values. To correct for this, a scaling factor is usually applied. A detailed assignment of the vibrational modes can then be made by analyzing the nature of the atomic motions for each calculated frequency. As with other computational data for this compound, specific theoretical vibrational frequencies and their assignments are not available in the literature.

Advanced Computational Approaches: Molecular Dynamics Simulations for Binding Stability

Molecular Dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand and its receptor over time, offering insights into the stability of the binding pose identified through docking. By simulating the movements of atoms and molecules, MD can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies with greater accuracy than docking scores alone.

Elucidating Structure Activity Relationship Sar for 4 Amino 2 Ethylthio Benzamide Analogs

Impact of Substitutions at the Benzene (B151609) Ring on Biological Activity

The benzene ring of 4-Amino-2-(ethylthio)benzamide offers several positions for substitution, and modifications at these sites can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

The position of the amino group on the benzamide (B126) scaffold is crucial for its biological activity. While the parent compound is a 4-amino derivative, shifting this group to other positions on the benzene ring can alter the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to a decrease or complete loss of activity.

Furthermore, the oxidation state of the sulfur atom in the ethylthio group presents another avenue for SAR exploration. Oxidation of the sulfide to a sulfoxide (B87167) or a sulfone introduces more polar functionalities, which can alter the compound's solubility and hydrogen bonding capacity. These changes can have a profound effect on biological activity, either by improving interaction with a polar binding pocket or by reducing membrane permeability.

Effect of Substitutions on the Amide Nitrogen Atom

The amide nitrogen is a key site for modification, allowing for the introduction of a wide variety of substituents that can probe the steric and electronic requirements of the target's binding site.

Systematic variation of the substituent on the amide nitrogen can provide valuable insights into the SAR. In a study of 2-aminobenzamide derivatives, different aryl and benzyl substituents on the amide nitrogen resulted in a range of antimicrobial activities against various bacterial and fungal strains. nih.gov For example, a 4-methoxyphenyl substituent on the amide nitrogen of a 2-aminobenzamide core showed excellent antifungal activity against Aspergillus fumigatus. nih.gov

The following table summarizes the antimicrobial activity of selected 2-aminobenzamide derivatives with different N-substituents.

| Compound ID | N-Substituent | Test Organism | Activity (Zone of Inhibition in mm) |

| 1 | Phenyl | Bacillus subtilis | 12 |

| 2 | 4-Chlorophenyl | Staphylococcus aureus | 14 |

| 3 | 4-Methoxyphenyl | Aspergillus fumigatus | 22 |

| 4 | Benzyl | Escherichia coli | 11 |

| 5 | 4-Chlorobenzyl | Pseudomonas aeruginosa | 13 |

These findings underscore the importance of the nature of the substituent on the amide nitrogen in determining the biological response.

The substituents on the amide nitrogen can influence the preferred conformation of the molecule, which in turn can affect its ability to bind to its target. The rotation around the aryl-carbonyl bond and the amide bond can be restricted by bulky substituents, leading to specific atropisomers that may exhibit different biological activities. The planarity between the benzamide ring and the N-substituent can also be a critical factor for activity. Computational modeling and spectroscopic techniques can be employed to determine the preferred conformations of active analogs and establish a correlation with their biological potency.

Stereochemical Considerations and Enantiomeric Purity Effects on Activity

The introduction of chiral centers into the this compound scaffold can lead to enantiomers with potentially different biological activities. More than half of all drugs are chiral compounds, and it is well-established that the three-dimensional arrangement of atoms is critical for molecular interactions with chiral biological targets such as enzymes and receptors. nih.gov

If a chiral center is introduced, for example, by modifying the ethylthio group or by introducing a chiral substituent on the amide nitrogen, it is highly likely that one enantiomer will exhibit greater potency than the other. This phenomenon, known as eudismic ratio, is a cornerstone of medicinal chemistry. The differential activity arises from the fact that only one enantiomer may fit optimally into the chiral binding site of the target protein. In some cases, the less active enantiomer, or "distomer," may be inactive or even contribute to off-target effects. Therefore, the synthesis and biological evaluation of enantiomerically pure analogs are crucial steps in the optimization of chiral drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, QSAR studies are instrumental in understanding how modifications to the molecular structure influence their therapeutic efficacy. This understanding allows for the rational design of new, more potent analogs and the prediction of their activity prior to synthesis, thereby streamlining the drug discovery process.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model for this compound analogs begins with the compilation of a dataset of structurally related molecules with experimentally determined biological activities. The biological activity is typically expressed as the concentration of the compound required to elicit a specific biological response, such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). For the purpose of QSAR modeling, these values are often converted to a logarithmic scale (e.g., pIC50 = -log(IC50)).

A crucial step in model development is the calculation of molecular descriptors for each analog in the dataset. These descriptors are numerical values that encode different aspects of the molecular structure, including steric, electronic, and hydrophobic properties. A diverse range of descriptors is calculated to capture the various ways a molecule can interact with its biological target.

Once the biological activities and molecular descriptors are tabulated, statistical methods are employed to derive a mathematical equation that best describes the relationship between them. Multiple Linear Regression (MLR) is a common technique used to generate a linear model. The general form of an MLR-based QSAR equation is:

pIC50 = c1 * D1 + c2 * D2 + ... + cn * Dn + k

where D1, D2, ..., Dn are the molecular descriptors, c1, c2, ..., cn are their respective regression coefficients, and k is a constant.

The predictive power of the developed QSAR model must be rigorously validated. This is typically achieved by dividing the initial dataset into a training set, used to build the model, and a test set, used to evaluate its predictive ability on compounds not used in its generation. Statistical parameters such as the squared correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated squared correlation coefficient (Q²), which assesses the model's predictive power, are calculated. A high value for both R² and Q² (typically > 0.6) is indicative of a robust and predictive QSAR model.

For a hypothetical series of this compound analogs, a QSAR model might be developed to predict their inhibitory activity against a specific enzyme. The following table illustrates a sample dataset and the resulting hypothetical QSAR equation.

| Analog | R Group | pIC50 | LogP | Molecular Weight (MW) | Dipole Moment (DM) |

|---|---|---|---|---|---|

| 1 | -H | 5.2 | 1.8 | 196.26 | 3.5 |

| 2 | -CH3 | 5.5 | 2.2 | 210.29 | 3.6 |

| 3 | -F | 5.8 | 1.9 | 214.25 | 4.1 |

| 4 | -Cl | 6.1 | 2.5 | 230.71 | 4.3 |

| 5 | -Br | 6.3 | 2.8 | 275.16 | 4.4 |

| 6 | -OCH3 | 5.9 | 1.7 | 226.29 | 3.2 |

A hypothetical QSAR equation derived from this data could be:

pIC50 = 0.45 * LogP + 0.005 * MW + 0.21 * DM - 2.5

This equation suggests that the biological activity of these analogs is positively correlated with their lipophilicity (LogP), molecular weight, and dipole moment.

Identification of Physicochemical Descriptors Crucial for Potency

A well-validated QSAR model not only predicts the activity of new compounds but also provides valuable insights into the physicochemical properties that are critical for their potency. The descriptors included in the final QSAR equation highlight the key molecular features that govern the interaction between the this compound analogs and their biological target.

Commonly Important Physicochemical Descriptors:

Hydrophobicity (LogP): This descriptor quantifies the lipophilicity of a molecule. A positive coefficient for LogP in a QSAR equation suggests that increasing the hydrophobicity of the analogs, for instance by adding nonpolar substituents, could enhance their biological activity. This might be due to improved membrane permeability or hydrophobic interactions with the target protein.

Electronic Properties: Descriptors such as the Hammett electronic parameter (σ), dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) describe the electronic nature of the molecule. These are crucial for understanding electrostatic interactions, hydrogen bonding, and the potential for charge-transfer interactions with the target. For example, a QSAR model might indicate that electron-withdrawing groups at a specific position on the benzamide ring increase potency.

Steric Descriptors: These descriptors, including molecular weight, molar refractivity (MR), and Taft steric parameters (Es), account for the size and shape of the molecule. They are important for ensuring a proper fit of the analog into the binding pocket of the target. A negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to activity, likely due to steric hindrance.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, such as connectivity indices. They encode information about the size, shape, and degree of branching of the molecule.

The interpretation of the QSAR model allows for the prioritization of certain structural modifications. For instance, if the model for this compound analogs indicates that a high dipole moment is favorable for activity, medicinal chemists would focus on introducing polar functional groups. Conversely, if steric bulk in a particular region is shown to be detrimental, smaller substituents would be explored.

The following table provides a hypothetical summary of the importance of various physicochemical descriptors for the potency of this compound analogs, as might be derived from a QSAR study.

| Physicochemical Descriptor | Symbol | Correlation with Potency | Interpretation |

|---|---|---|---|

| Hydrophobicity | LogP | Positive | Increased lipophilicity is beneficial for activity. |

| Molecular Weight | MW | Positive (within a range) | Larger analogs may have better binding, but excessive size could be detrimental. |

| Dipole Moment | DM | Positive | Polarity and the ability to engage in dipole-dipole interactions are important. |

| Molar Refractivity of Substituent | MR | Negative | Bulky substituents at the point of modification may decrease activity due to steric clash. |

| Energy of LUMO | E_LUMO | Negative | A lower energy LUMO suggests the molecule is a better electron acceptor, which may be important for binding. |

By leveraging the insights gained from QSAR modeling, the design and synthesis of new this compound analogs can be guided by data-driven hypotheses, significantly increasing the efficiency of discovering compounds with improved therapeutic profiles.

Investigation into the Molecular Mechanism of Action Moa of 4 Amino 2 Ethylthio Benzamide

Identification of Specific Pharmacological Targets and Receptor Interactions

Comprehensive searches of scientific databases did not yield specific studies detailing the pharmacological targets or receptor binding profile of 4-Amino-2-(ethylthio)benzamide. While research exists on other benzamide (B126) compounds, extrapolating these findings to the specific molecule of interest would be speculative without direct experimental data.

Enzyme Kinetic Studies for Inhibition Mechanisms

No specific enzyme kinetic studies for this compound were identified in the available literature. To understand its potential as an enzyme inhibitor, detailed kinetic analyses would be required to determine parameters such as the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Such studies are crucial for elucidating the compound's interaction with specific enzymes.

Receptor Binding Assays and Ligand Displacement Studies

Similarly, there is a lack of published receptor binding assays or ligand displacement studies for this compound. These assays are essential to identify which receptors the compound binds to and with what affinity. Without this data, its potential effects on receptor-mediated signaling pathways remain unknown.

Cellular Pathway Modulation and Signal Transduction Interventions

Information regarding the impact of this compound on cellular pathways is not available in the current body of scientific literature. Understanding its effects on cell cycle, apoptosis, and specific signaling cascades would necessitate dedicated cellular and molecular biology studies.

Impact on Cell Cycle Progression and Apoptosis Induction

There are no available studies investigating the effect of this compound on cell cycle progression or its potential to induce apoptosis. Such investigations would typically involve techniques like flow cytometry to analyze cell cycle distribution and assays to detect markers of programmed cell death.

Modulation of Gene Expression and Protein Regulation

Data on how this compound may modulate gene expression or regulate protein levels is currently unavailable. Techniques such as transcriptomics (e.g., RNA-sequencing) and proteomics would be necessary to profile the global changes in gene and protein expression following cellular exposure to the compound.

Interference with Specific Signaling Pathways (e.g., MAPK/ERK, NF-kB)

The effect of this compound on key signaling pathways like the MAPK/ERK and NF-kB pathways has not been documented. Research into these areas would be required to understand its potential role in regulating cellular processes such as proliferation, inflammation, and survival.

Insights from Computational Modeling and Experimental Correlation

Following extensive research and data retrieval, it has been determined that there is currently no publicly available scientific literature detailing the molecular mechanism of action, computational modeling, or in vitro efficacy data specifically for the chemical compound this compound.

Therefore, the subsequent sections on the validation of docking predictions and the exploration of allosteric binding sites for this specific compound cannot be addressed at this time.

Validation of Docking Predictions with In Vitro Efficacy Data

No information is available regarding molecular docking predictions or corresponding in vitro efficacy studies for this compound.

Exploration of Allosteric Binding Sites and Mechanisms

There is no available research on the exploration of potential allosteric binding sites or allosteric mechanisms of action for this compound.

Drug Discovery Relevance and Future Research Trajectories

Potential of 4-Amino-2-(ethylthio)benzamide as a Lead Compound

A lead compound is a chemical starting point for the development of a new drug, possessing promising, albeit suboptimal, biological activity. The potential of this compound as a lead compound can be inferred from the well-documented activities of its structural components: the 4-aminobenzamide (B1265587) core and the ethylthio substituent.

The 4-aminobenzamide scaffold is present in a variety of pharmacologically active agents. For instance, derivatives of 4-aminobenzamide have demonstrated anticonvulsant properties. nih.govacs.org Furthermore, other substituted benzamides are known to act as potent inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP-1), which is a key target in cancer therapy. nih.gov The primary amino group at the 4-position is often crucial for activity, potentially forming key hydrogen bond interactions with biological targets. nih.gov

Table 1: Hypothetical Initial Screening Profile for this compound

| Target Class | Screening Assay Type | Hypothetical Activity (IC₅₀/EC₅₀) | Rationale for Screening |

|---|---|---|---|

| Kinases | Enzymatic Inhibition | 1-10 µM | Benzamide (B126) scaffold is present in some kinase inhibitors. |

| GPCRs (e.g., Dopamine (B1211576) D₂) | Receptor Binding | 5-20 µM | Substituted benzamides are classic dopamine receptor antagonists. |

| Epigenetic Enzymes (e.g., HDACs) | Enzymatic Inhibition | > 20 µM | The aminobenzamide moiety is a known zinc-binding group in HDAC inhibitors. tandfonline.com |

| Ion Channels (e.g., Sodium Channels) | Electrophysiology | 10-50 µM | Potential for anticonvulsant activity. nih.gov |

Strategies for Further Structural Optimization and Derivative Design

Once a lead compound is identified, the next step is to systematically modify its structure to improve its potency, selectivity, and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties. This process, known as lead optimization, would involve a detailed structure-activity relationship (SAR) study. patsnap.com

Key strategies for the structural optimization of this compound would include:

Modification of the 2-(ethylthio) Group: The alkyl portion of the thioether could be varied (e.g., methyl, propyl, isopropyl) to probe the size and shape of the binding pocket. The sulfur atom could be oxidized to a sulfoxide (B87167) or sulfone to alter polarity and hydrogen bonding capacity.

Bioisosteric Replacement of the Thioether: The thioether linkage (-S-) could be replaced with bioisosteres—functionally similar groups—such as an ether (-O-), a methylene (B1212753) (-CH₂-), or a sulfoxide (-SO-). nih.gov This can significantly impact metabolic stability and binding interactions. For instance, replacing a thioether with an ether could reduce susceptibility to certain metabolic enzymes.

Substitution on the Aromatic Ring: Additional substituents (e.g., halogens, methyl groups) could be introduced at the 3, 5, or 6 positions of the benzene (B151609) ring to modulate electronic properties and metabolic stability.

Derivatization of the 4-Amino Group: The primary amine could be acylated, alkylated, or incorporated into a heterocyclic ring to explore further interactions with the target and modify physicochemical properties.

Modification of the Benzamide Moiety: The primary amide (-CONH₂) could be converted to secondary or tertiary amides to alter its hydrogen bonding pattern and pharmacokinetic profile.

Table 2: Proposed Analogs for SAR Exploration

| Modification Site | Proposed Analog Structure | Rationale |

|---|---|---|

| 2-Position (Alkyl Chain) | 4-Amino-2-(propylthio)benzamide | Probe for larger hydrophobic pocket. |

| 2-Position (Bioisostere) | 4-Amino-2-(ethoxy)benzamide | Alter hydrogen bonding and metabolic profile. |

| 5-Position (Ring Substitution) | 4-Amino-5-chloro-2-(ethylthio)benzamide | Improve metabolic stability and alter electronics. |

| 4-Position (Amine) | 4-(Acetylamino)-2-(ethylthio)benzamide | Modify polarity and H-bonding donor capacity. |

| Amide Moiety | 4-Amino-N-methyl-2-(ethylthio)benzamide | Alter H-bonding pattern and cell permeability. |

Exploration of Novel Therapeutic Applications based on Mechanistic Insights

Understanding the mechanism of action (MoA) of a lead compound is crucial for identifying its most promising therapeutic applications. Assuming initial screening reveals activity, subsequent studies would focus on target deconvolution and pathway analysis. For example, if this compound shows antiproliferative activity in cancer cells, the next step would be to determine if it acts via known cancer pathways, such as inhibiting specific kinases, PARP, or tubulin polymerization. nih.gov

Based on the activities of related benzamides, several therapeutic avenues could be explored:

Oncology: As an inhibitor of enzymes like PARP or DNA methyltransferases. nih.govnih.gov

Neuroscience: As a modulator of dopamine or serotonin (B10506) receptors for treating psychiatric disorders, or as an anticonvulsant by targeting ion channels. nih.govresearchgate.net

Infectious Diseases: The benzamide scaffold has been investigated for activity against parasites like Trypanosoma brucei. researchgate.net

Inflammatory Diseases: Certain benzamide derivatives have shown anti-inflammatory effects.

Mechanistic studies would involve a suite of assays, including enzymatic assays with purified proteins, receptor binding studies, and cellular thermal shift assays (CETSA) to confirm target engagement in a cellular context.

Development of Advanced Analytical Methods for Compound Quantification in Complex Matrices

To support preclinical and clinical development, robust and sensitive analytical methods are required to quantify the compound in biological matrices like plasma, urine, and tissue homogenates. This is essential for pharmacokinetic and toxicology studies.

The primary analytical technique for this purpose would likely be Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) . alliedacademies.org This method offers high sensitivity and selectivity, allowing for the detection of the compound and its metabolites at very low concentrations.

Key steps in method development would include:

Optimization of Mass Spectrometry Parameters: Determining the optimal precursor and product ions for this compound using techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high specificity.

Chromatographic Separation: Developing a High-Performance Liquid Chromatography (HPLC) method, likely using a C18 reversed-phase column, to separate the parent compound from its metabolites and endogenous matrix components.

Sample Preparation: Establishing an efficient extraction protocol, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), to isolate the analyte from the complex biological matrix.

Method Validation: Validating the method according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.

Table 3: Typical Parameters for a Validated LC-MS/MS Method

| Parameter | Target Value | Purpose |

|---|---|---|

| Lower Limit of Quantification (LLOQ) | ≤ 1 ng/mL | To accurately measure low concentrations after dosing. |

| Linear Range | 1 - 1000 ng/mL | To cover the expected concentration range in samples. |

| Accuracy & Precision | Within ±15% (±20% at LLOQ) | To ensure reliability and reproducibility of the data. |

| Matrix Effect | CV ≤ 15% | To ensure matrix components do not interfere with quantification. |

| Recovery | Consistent and reproducible | To ensure efficient extraction from the biological sample. |

Translational Research Perspectives and Pathway to Preclinical Development

Translational research aims to bridge the gap between basic science and clinical application. For this compound, once a lead candidate with optimized properties is identified, it would enter the preclinical development phase. This is a formal, regulated process designed to gather sufficient safety and efficacy data to justify testing in humans via an Investigational New Drug (IND) application.

The preclinical development pathway would typically involve:

In Vitro ADME and Safety Profiling: A battery of assays to assess metabolic stability in liver microsomes, plasma protein binding, cell permeability (e.g., Caco-2 assay), and potential for drug-drug interactions (e.g., cytochrome P450 inhibition). Early safety assessment would include screens for cardiotoxicity (hERG assay) and genotoxicity (Ames test).

Pharmacokinetic (PK) Studies in Animals: Single-dose and multi-dose PK studies in at least two species (typically one rodent, one non-rodent) to determine key parameters like half-life, clearance, volume of distribution, and oral bioavailability.

In Vivo Efficacy Studies: Testing the optimized compound in relevant animal models of the targeted disease (e.g., tumor xenograft models for cancer, seizure models for epilepsy) to establish proof-of-concept for efficacy.

Good Laboratory Practice (GLP) Toxicology Studies: Formal safety and toxicology studies conducted under GLP regulations to identify any potential toxicities and to determine a safe starting dose for human clinical trials. These include dose-range finding studies and pivotal single- and repeat-dose toxicity studies.

Chemistry, Manufacturing, and Controls (CMC): Development of a scalable synthesis route for the drug substance and formulation of a stable drug product suitable for clinical administration.

Successful completion of these preclinical stages would provide the necessary data package to support an IND application to regulatory authorities, paving the way for Phase I clinical trials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-2-(ethylthio)benzamide, and how can purity be ensured?

- Methodology :

- Hoffman degradation : Starting from 4-chloro-2-(2-hydroxyethyl)benzoic acid, ammonification under autoclave conditions yields intermediates, followed by Hoffman degradation to produce the target compound. Reaction temperature and ammonia concentration are critical for yield optimization .

- Oxidative methods : TBHP (tert-butyl hydroperoxide) in methanol under reflux can mediate cyclization reactions, as demonstrated in analogous benzamide syntheses. Purification via column chromatography (silica gel, hexane-EtOAc gradient) ensures high purity (>98%) .

- Key validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity, and NMR (¹H/¹³C) to verify structural integrity .

Q. How should this compound be characterized to confirm its structural and chemical properties?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR for functional group analysis, FT-IR for amide bond confirmation (~1650 cm⁻¹), and UV-Vis for electronic transitions .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves 3D structure and hydrogen bonding patterns, as applied to similar benzamide derivatives .

- Thermal analysis : DSC/TGA determines melting points (>200°C) and thermal stability under nitrogen atmosphere .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodology :

- Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the ethylthio group and amide bond degradation.

- Monitor moisture content (<0.1% via Karl Fischer titration) to avoid crystallization issues .

Advanced Research Questions

Q. How does the ethylthio substituent influence the compound’s bioactivity, and what assays validate its enzyme inhibition potential?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with enzymes like human carbonic anhydrase II (hCA II). The ethylthio group may enhance hydrophobic binding to active-site residues (e.g., Val121, Phe131) .

- In vitro assays : Measure IC₅₀ via stopped-flow CO₂ hydration assay for hCA II inhibition. Compare with control inhibitors (e.g., acetazolamide) .

Q. Can polymorphism affect the physicochemical or pharmacological properties of this compound?

- Methodology :

- Polymorph screening : Recrystallize from solvents (e.g., ethanol, DMSO) under varying cooling rates. Characterize forms via PXRD and DSC.

- Stability testing : Compare dissolution rates and bioavailability of polymorphs using simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .

**How can contradictory results in biological activity studies be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.